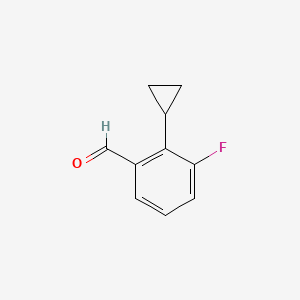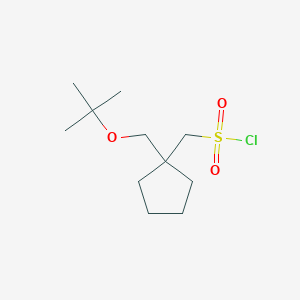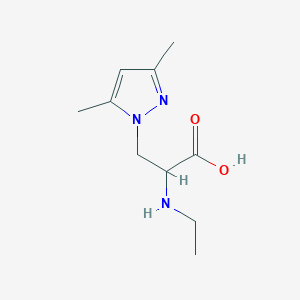
2-(Azidomethyl)-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-5-bromopyridine is a chemical compound characterized by the presence of an azidomethyl group (-CH2N3) attached to the 2-position and a bromine atom at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromopyridine as the starting material.
Azidation Reaction: The bromopyridine undergoes an azidation reaction, where the bromine atom is replaced by an azidomethyl group. This can be achieved using reagents such as sodium azide (NaN3) in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The azidomethyl group can be reduced to an amine group, resulting in the formation of 2-(aminomethyl)-5-bromopyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Aminomethyl derivatives.
Substitution Products: Hydroxylated or alkylated pyridines.
Scientific Research Applications
2-(Azidomethyl)-5-bromopyridine is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-(Azidomethyl)-5-bromopyridine exerts its effects involves its reactivity with various functional groups. The azidomethyl group can act as a nucleophile, participating in substitution reactions, while the bromine atom can be involved in electrophilic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(Azidomethyl)oxirane: Similar in having an azidomethyl group but differs in the presence of an oxirane ring.
2-(Azidomethyl)benzoic Acid: Similar in having an azidomethyl group but differs in the presence of a carboxylic acid group.
2-(Azidomethyl)benzoyl: Similar in having an azidomethyl group but used as a protective group in nucleosides.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(azidomethyl)-5-bromopyridine |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2 |
InChI Key |
UBPZXDWUCCVOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


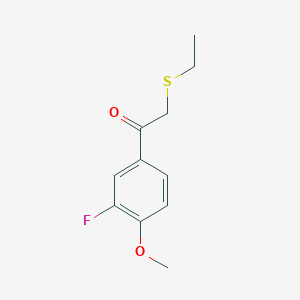
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)

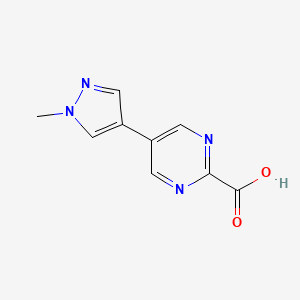
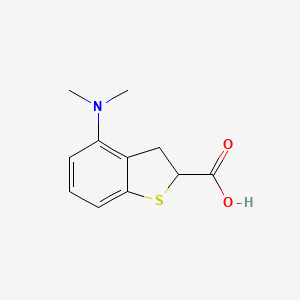
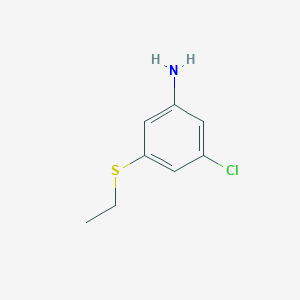
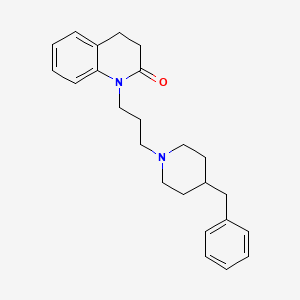
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)
